molecular formula C25H19ClN4O3 B12363869 Pim-1/2 kinase inhibitor 2

Pim-1/2 kinase inhibitor 2

Cat. No.: B12363869
M. Wt: 458.9 g/mol
InChI Key: AUUYQWHEYJWZHU-UHFFFAOYSA-N
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Description

Pim-1/2 kinase inhibitor 2 is a compound designed to inhibit the activity of Pim-1 and Pim-2 kinases. These kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation. Overexpression of Pim kinases has been linked to various cancers, including prostate cancer, leukemia, and lymphoma . By inhibiting these kinases, this compound has the potential to serve as a therapeutic agent in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pim-1/2 kinase inhibitor 2 involves several steps. One common synthetic route includes the use of quinoxaline derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

Pim-1/2 kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with enhanced inhibitory activity against Pim kinases. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies .

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

4-(6-chloro-2-morpholin-4-ylquinolin-3-yl)-6-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C25H19ClN4O3/c26-17-4-5-22-16(10-17)12-20(24(28-22)30-6-8-33-9-7-30)19-13-23(29-25(32)21(19)14-27)15-2-1-3-18(31)11-15/h1-5,10-13,31H,6-9H2,(H,29,32)

InChI Key

AUUYQWHEYJWZHU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C3C=C(C=CC3=N2)Cl)C4=C(C(=O)NC(=C4)C5=CC(=CC=C5)O)C#N

Origin of Product

United States

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